molecular formula C4H4ClN3O2S B1287785 2-Aminopyrimidine-5-sulfonyl chloride CAS No. 289484-00-0

2-Aminopyrimidine-5-sulfonyl chloride

Cat. No.: B1287785
CAS No.: 289484-00-0
M. Wt: 193.61 g/mol
InChI Key: DMGWBLDZXCMCJN-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-sulfonyl chloride is an organic compound with the molecular formula C4H4ClN3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with 2-aminopyrimidine.

    Sulfonylation: The introduction of the sulfonyl chloride group is achieved through sulfonylation reactions. This involves reacting 2-aminopyrimidine with chlorosulfonic acid (HSO3Cl) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are combined in a reactor, and the reaction is allowed to proceed to completion.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products:

    Substituted Derivatives: The major products of substitution reactions are various substituted derivatives of 2-aminopyrimidine, depending on the nucleophile used.

Chemistry:

    Synthesis of Heterocycles: this compound is used as a building block in the synthesis of various heterocyclic compounds.

    Catalysis: It serves as a catalyst or catalyst precursor in certain organic reactions.

Biology and Medicine:

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Biochemical Analysis

Biochemical Properties

2-Aminopyrimidine-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel derivatives that exhibit antitrypanosomal and antiplasmodial activities . These interactions are crucial for the development of new therapeutic agents against diseases such as sleeping sickness and malaria.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of this compound have shown cytotoxic properties against L-6 cells (rat skeletal myoblasts), indicating their potential use in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s derivatives have been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative organisms of sleeping sickness and malaria, respectively . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, with some derivatives showing sustained antitrypanosomal and antiplasmodial activities over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that certain derivatives exhibit threshold effects, with higher doses leading to increased efficacy against target organisms. Toxic or adverse effects can occur at high doses, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas. These interactions are crucial for the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These factors influence the compound’s efficacy and potential side effects .

Comparison with Similar Compounds

    2-Aminopyrimidine: The parent compound without the sulfonyl chloride group.

    2-Aminopyrimidine-5-sulfonic acid: A derivative where the sulfonyl chloride group is replaced by a sulfonic acid group.

Uniqueness:

    Reactivity: The presence of the sulfonyl chloride group in 2-Aminopyrimidine-5-sulfonyl chloride makes it highly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.

    Applications: Its unique reactivity and the ability to form stable derivatives make it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-aminopyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-11(9,10)3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGWBLDZXCMCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579128
Record name 2-Aminopyrimidine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289484-00-0
Record name 2-Aminopyrimidine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopyrimidine-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

21 ml (0.316 mol) of chlorosulfonic acid was cooled in ice-water and 3 g (0.032 mol) of 2-aminopyrimidine was added thereto little by little under stirring. 9.2 ml (0.126 mol) of thionyl chloride was further added thereto, followed by stirring at 150° C. for 70 hours. The reaction solution was returned to room temperature, poured into water and extracted with ethyl acetate. The extract was dried over sodium sulfate and then concentrated to dryness, to give 1.7 g of the title compound.
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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